molecular formula C15H20 B14398323 (2-Cyclohexylprop-2-en-1-yl)benzene CAS No. 86409-75-8

(2-Cyclohexylprop-2-en-1-yl)benzene

Cat. No.: B14398323
CAS No.: 86409-75-8
M. Wt: 200.32 g/mol
InChI Key: VJGHJGJBXBZPRF-UHFFFAOYSA-N
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Description

(2-Cyclohexylprop-2-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a cyclohexylprop-2-en-1-yl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylprop-2-en-1-yl)benzene can be achieved through various organic reactions. One common method involves the Friedel-Crafts alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale operations. The choice of solvents, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂CrO₄

    Reduction: H₂/Pd

    Substitution: HNO₃/H₂SO₄ (nitration), SO₃/H₂SO₄ (sulfonation), Br₂/FeBr₃ (bromination)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Cyclohexylpropylbenzene

    Substitution: Nitro, sulfo, and bromo derivatives of this compound

Scientific Research Applications

(2-Cyclohexylprop-2-en-1-yl)benzene has various applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclohexylprop-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s delocalized electrons facilitate the formation of intermediates, such as benzenonium ions, which then undergo further transformations to yield substituted products .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylbenzene: Similar structure but lacks the prop-2-en-1-yl group.

    Propylbenzene: Contains a propyl group instead of a cyclohexylprop-2-en-1-yl group.

    Cyclohexylmethylbenzene: Features a cyclohexylmethyl group instead of a cyclohexylprop-2-en-1-yl group.

Uniqueness

(2-Cyclohexylprop-2-en-1-yl)benzene is unique due to the presence of both a cyclohexyl and a prop-2-en-1-yl group attached to the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

86409-75-8

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

2-cyclohexylprop-2-enylbenzene

InChI

InChI=1S/C15H20/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,1,3,6-7,10-12H2

InChI Key

VJGHJGJBXBZPRF-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=CC=C1)C2CCCCC2

Origin of Product

United States

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